1-benzyl-1H-imidazo[4,5-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzylimidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-2-5-11(6-3-1)9-16-10-15-13-12(16)7-4-8-14-13/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFFRONGQSRICB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437509 | |
| Record name | 1-benzyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105942-43-6 | |
| Record name | 1-benzyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Benzyl 1h Imidazo 4,5 B Pyridine and Its Analogs
Classical Synthetic Approaches to the Imidazo[4,5-b]pyridine Core
Cyclocondensation Reactions of 2,3-Diaminopyridine (B105623) Derivatives
A cornerstone in the synthesis of the imidazo[4,5-b]pyridine scaffold is the cyclocondensation of 2,3-diaminopyridine with various carbonyl compounds. This versatile method allows for the introduction of a wide range of substituents at the 2-position of the resulting imidazo[4,5-b]pyridine ring.
One common approach involves the reaction of 2,3-diaminopyridine with carboxylic acids or their derivatives. For instance, the reaction with formic acid under reflux conditions yields the parent 3H-imidazo[4,5-b]pyridine. mdpi.com Similarly, reacting 2,3-diaminopyridine with aldehydes in the presence of an oxidizing agent, such as p-benzoquinone or even atmospheric oxygen, leads to the formation of 2-substituted imidazo[4,5-b]pyridines. mdpi.commdpi.com A notable example is the synthesis of 2-phenyl-3H-imidazo[4,5-b]pyridine by reacting 2,3-diaminopyridine with benzaldehyde. mdpi.com The reaction can also be carried out in water under thermal conditions, providing an environmentally friendly route to these compounds in excellent yields. mdpi.comresearchgate.net
The use of orthoesters, such as triethyl orthoformate or triethyl orthoacetate, followed by acid treatment, provides another efficient pathway to 2-unsubstituted and 2-methyl-imidazo[4,5-b]pyridines, respectively, with high yields. mdpi.com Furthermore, cyclocondensation of 2,3-diaminopyridines with ethyl cyanoacetate (B8463686) at high temperatures has been employed to construct the imidazo[4,5-b]pyridine core, yielding products in moderate to high yields. researchgate.net
Table 1: Examples of Cyclocondensation Reactions for Imidazo[4,5-b]pyridine Synthesis
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |
| 2,3-Diaminopyridine | Formic Acid | Reflux | 3H-Imidazo[4,5-b]pyridine | - | mdpi.com |
| 5-Bromo-2,3-diaminopyridine | Benzaldehyde | p-Benzoquinone, Reflux | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 46 | mdpi.com |
| 2,3-Diaminopyridine | Substituted Aryl Aldehydes | Water, Thermal | 2-Aryl-1H-imidazo[4,5-b]pyridines | 83-87 | mdpi.com |
| 2,3-Diaminopyridine | Triethyl Orthoformate | Reflux, then HCl | Imidazo[4,5-b]pyridine | 83 | mdpi.com |
| 2,3-Diaminopyridines | Ethyl Cyanoacetate | High Temperature | 2-(Cyanomethyl)imidazo[4,5-b]pyridines | 42-83 | researchgate.net |
Multi-Step Synthesis Strategies from Nitroimidazole Precursors
An alternative to the direct cyclocondensation approach involves the construction of the pyridine (B92270) ring onto a pre-existing imidazole (B134444) scaffold, often starting from nitroimidazole precursors. This strategy offers a different regiochemical control and allows for the introduction of substituents that might not be compatible with the conditions of direct cyclocondensation.
A multi-step synthesis can begin with a 4(5)-nitro-1H-imidazole. clockss.org The imidazole nitrogen is first protected, for instance, by benzylation, to yield a 1-benzyl-4-nitro-1H-imidazole. Subsequent functionalization at the 5-position, followed by reduction of the nitro group and cyclization, leads to the formation of the imidazo[4,5-b]pyridin-5-one ring system. clockss.orgmdpi.com For example, a 4-nitroimidazole (B12731) can be functionalized with a diethyl methylenemalonate group at the 5-position. Subsequent reduction of the nitro group, often with iron powder in acetic acid, and concomitant cyclization affords an ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylate. clockss.org
Another strategy starts from 2-chloro-3-nitropyridine (B167233). Nucleophilic substitution of the chlorine with an amine, followed by reduction of the nitro group to an amino group using reagents like tin(II) chloride, generates a 2,3-diaminopyridine derivative. researchgate.netnih.gov This intermediate can then undergo cyclocondensation with various electrophiles to form the desired imidazo[4,5-b]pyridine. researchgate.netnih.gov
Modern Synthetic Innovations for 1-Benzyl-1H-Imidazo[4,5-b]pyridine Frameworks
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
Transition metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed reactions like the Suzuki-Miyaura coupling, have become indispensable tools for the synthesis and functionalization of the imidazo[4,5-b]pyridine scaffold. nih.govbeilstein-journals.org These methods allow for the efficient formation of carbon-carbon bonds under relatively mild conditions, enabling the introduction of aryl and heteroaryl substituents at various positions of the heterocyclic core.
The Suzuki coupling is frequently used to introduce substituents at the C2 and C6 positions of the imidazo[4,5-b]pyridine ring. mdpi.com For instance, 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine can be coupled with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate to yield 2,6-diphenyl-substituted imidazo[4,5-b]pyridines. mdpi.com Microwave-assisted Suzuki coupling has also been shown to be an effective method for the rapid derivatization of these scaffolds. researchgate.net
Furthermore, the introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at the C7 position of the imidazo[4,5-b]pyridine scaffold has been achieved via a Suzuki cross-coupling reaction between a suitably functionalized pyridine precursor and a pyrazole (B372694) boronic acid pinacol (B44631) ester. nih.gov This highlights the power of palladium catalysis in constructing complex, multi-ring systems.
Table 2: Suzuki Coupling Reactions for Functionalizing Imidazo[4,5-b]pyridines
| Substrate | Coupling Partner | Catalyst | Base | Product | Yield (%) | Reference |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2,6-Diphenyl-3H-imidazo[4,5-b]pyridine | 35 | mdpi.com |
| 4-Chloro-3-nitropyridin-2-amine | (1-Benzyl-1H-pyrazol-4-yl)boronic acid pinacol ester | - | - | 2-Amino-4-(1-benzyl-1H-pyrazol-4-yl)-3-nitropyridine | - | nih.gov |
| 2-Bromo-3-cyclohexyl-3H-imidazo[4,5-b]pyridine | Aryl/heteroaryl boronic acids | - | - | 2-(Aryl/heteroaryl)-3-cyclohexyl-3H-imidazo[4,5-b]pyridines | - | researchgate.net |
Vicarious Nucleophilic Substitution of Hydrogen (VNS) Approaches
Vicarious Nucleophilic Substitution of Hydrogen (VNS) offers a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic rings. This reaction has been successfully applied to the synthesis of functionalized imidazo[4,5-b]pyridine precursors.
In one example, 1-benzyl-4-nitro-1H-imidazole undergoes a VNS reaction with the anion generated from chloroform (B151607) and potassium tert-butoxide. clockss.org This introduces a dichloromethyl group at the 5-position of the imidazole ring. The resulting 1-benzyl-5-dichloromethyl-4-nitro-1H-imidazole can then be hydrolyzed to the corresponding aldehyde, which serves as a key intermediate for further elaboration into the imidazo[4,5-b]pyridine system. clockss.orgresearchgate.net This aldehyde can undergo a Knoevenagel condensation with diethyl malonate, followed by reductive cyclization to afford an ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylate. clockss.org This multi-step sequence demonstrates the utility of VNS in building complex heterocyclic frameworks. clockss.orgcrossref.org
Green Chemistry Principles and Sustainable Synthesis
In recent years, there has been a growing emphasis on developing synthetic methodologies that adhere to the principles of green chemistry. This includes the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient processes.
Several "green" approaches to the synthesis of imidazo[4,5-b]pyridines have been reported. One such method involves the one-pot, three-component reaction of 2-aminopyridines, phenylacetylene, and substituted benzaldehydes catalyzed by a mixed nano-CuO/CuAl₂O₄ and D-glucose system, which provides good yields. nih.gov Another notable example is the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines via an air-oxidative cyclocondensation of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions, completely avoiding the use of an external oxidative reagent. mdpi.comresearchgate.net
Furthermore, a tandem reaction sequence starting from 2-chloro-3-nitropyridine in a water-isopropanol (H₂O-IPA) medium has been developed. nih.govacs.org This process involves a nucleophilic aromatic substitution (SNAr) with a primary amine, followed by in-situ reduction of the nitro group and subsequent heteroannulation with an aldehyde to furnish the functionalized imidazo[4,5-b]pyridine. nih.govacs.org This catalyst-free, tandem approach in a green solvent system represents a significant advancement in the sustainable synthesis of this important heterocyclic scaffold. acs.orgresearchgate.net
Microwave-Assisted and Flow Chemistry Applications
The quest for rapid, efficient, and environmentally benign synthetic methods has led to the exploration of microwave irradiation and flow chemistry in the synthesis of imidazo[4,5-b]pyridine derivatives. These technologies offer significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction control.
Microwave-assisted synthesis has emerged as a powerful tool for the rapid construction of the imidazo[4,5-b]pyridine core and its subsequent functionalization. For instance, the condensation of 2-amino-3-hydroxypyridine (B21099) with various carboxylic acids has been efficiently achieved using microwave-assisted heating on a silica (B1680970) gel support, affording 2-substituted imidazo[4,5-b]pyridines in good to excellent yields (71–92%) with a power of 100 W. nih.gov This method provides a fast and effective route for creating libraries of these compounds for biological screening.
One-pot microwave-assisted protocols have also been developed, further streamlining the synthesis. A notable example is the three-component reaction of aminopyridines, aldehydes, and isocyanides, which can be efficiently catalyzed by Scandium(III) triflate under solvent-free microwave conditions to produce substituted imidazo[1,2-a]pyridines, a related class of compounds. beilstein-journals.org While not directly targeting the [4,5-b] isomer, this demonstrates the potential of microwave-assisted multicomponent reactions. In a more specific application, a sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazoles has been reported using microwave irradiation (100 W, 80 °C), showcasing the ability to construct complex heterocyclic systems rapidly. semanticscholar.org
The final step in the synthesis of certain 3H-imidazo[4,5-b]pyridine derivatives has been successfully carried out using microwave heating. For example, the reaction of a 2-chloro-imidazo[4,5-b]pyridine intermediate with furfurylamine (B118560) under microwave irradiation (200 °C, 30 min) yielded the desired N-substituted product. nih.gov Furthermore, uncatalyzed microwave-assisted amination has been employed to introduce amino side chains onto tetracyclic imidazo[4,5-b]pyridine systems at high temperatures and pressures (800 W, 170 °C, 40 bar), highlighting the robustness of this technique. irb.hr
Despite the widespread application of microwave synthesis in heterocyclic chemistry, detailed reports on the specific microwave-assisted synthesis of this compound are not extensively documented in the reviewed literature. However, the successful synthesis of various analogs suggests that this method is highly applicable.
In contrast, the application of flow chemistry to the synthesis of this compound and its analogs appears to be an under-explored area, with no specific examples found in the conducted search of recent literature. The potential benefits of flow chemistry, such as precise control over reaction parameters, enhanced safety for hazardous reactions, and ease of scalability, suggest that this would be a fruitful area for future research.
Table 1: Examples of Microwave-Assisted Synthesis of Imidazo[4,5-b]pyridine Analogs and Related Heterocycles
| Reactants | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| 2-Amino-3-hydroxypyridine, Carboxylic acids | Microwave (100 W), Silica gel | 2-Substituted imidazo[4,5-b]pyridines | 71-92% | nih.gov |
| 2-Chloro-imidazo[4,5-b]pyridine intermediate, Furfurylamine | Microwave (200 °C, 30 min) | N-substituted 3H-imidazo[4,5-b]pyridine | Not specified | nih.gov |
| Tetracyclic chloro-imidazo[4,5-b]pyridines, Various amines | Microwave (800 W, 170 °C, 40 bar), Acetonitrile | Amino-substituted tetracyclic imidazo[4,5-b]pyridines | Not specified | irb.hr |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amines, Ammonium acetate | Microwave (100 W, 80 °C, 30 min), p-TsOH, Ethanol | Imidazo[1,2-a]pyrimidine containing imidazoles | 46-80% | semanticscholar.org |
Regioselective Synthesis and Alkylation Strategies for N-Substituted Imidazo[4,5-b]pyridines
The imidazo[4,5-b]pyridine scaffold possesses multiple nitrogen atoms (N-1, N-3, and N-4) that can potentially undergo alkylation, leading to the formation of regioisomers. The biological activity of these compounds is often highly dependent on the position of the substituent; therefore, controlling the regioselectivity of N-alkylation is of paramount importance. Specifically, for the synthesis of this compound, strategies that favor substitution at the N-1 position are crucial.
The regioselectivity of N-alkylation is influenced by several factors, including the nature of the starting material, the choice of alkylating agent, the base, and the reaction conditions. The tautomeric nature of the unsubstituted imidazo[4,5-b]pyridine ring system further complicates alkylation, often leading to a mixture of products. For instance, the alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various alkyl halides under phase-transfer catalysis conditions has been shown to produce mixtures of N3 and N4 regioisomers. mdpi.com In one case, using ethyl bromoacetate, a mixture of N1, N3, and N4 isomers was obtained. mdpi.comresearchgate.net
A key strategy for achieving regioselective N-1 substitution involves the use of a 2,3-diaminopyridine precursor that is first modified to direct the subsequent cyclization and alkylation. One effective method involves the reaction of 2,3-diaminopyridine with aldehydes under reductive amination conditions, which predominantly yields N-3 alkylated 2,3-diaminopyridines. These intermediates can then be cyclized to form N-1 substituted imidazo[4,5-b]pyridines. researchgate.net
Another powerful approach utilizes 2-formamido-3-aminopyridine as a versatile intermediate. The reductive amination of aldehydes with this compound using borane-pyridine in acetic acid directly affords N-1 substituted imidazo[4,5-b]pyridines in a one-step process. In contrast, reacting 2-formamido-3-aminopyridine with alkyl halides in the presence of a base like cesium carbonate leads to the formation of N-3 substituted imidazo[4,5-b]pyridines. researchgate.net
The N-benzylation of imidazo[4,5-b]pyridine-4-oxide derivatives has been studied, and the regioselectivity was found to be governed by "steric approach control". researchgate.net This suggests that the steric hindrance around the nitrogen atoms plays a critical role in determining the site of benzylation. For the parent imidazo[4,5-b]pyridine, direct alkylation often leads to a mixture of isomers, with the N-4 alkylated product sometimes being the major product when using reagents like 4-methoxybenzyl chloride in the presence of potassium carbonate in DMF. fabad.org.tr
The choice of protecting groups can also be instrumental in directing alkylation. For instance, the use of a (2-methoxyethoxy)methyl (MEM) group to protect the N-3 position of the imidazo[4,5-b]pyridine ring has been shown to allow for regioselective functionalization at other positions of the molecule. While this specific example was for C2-arylation, the principle of using protecting groups to block certain reactive sites is a cornerstone of regioselective synthesis and could be adapted for controlling N-alkylation.
Table 2: Strategies for Regioselective N-Alkylation of Imidazo[4,5-b]pyridines
researchgate.net| Starting Material/Intermediate | Reagents and Conditions | Major Regioisomer | Key Controlling Factor | Reference |
|---|---|---|---|---|
| 2-Formamido-3-aminopyridine | Aldehydes, Borane-pyridine, Acetic acid | N-1 | Reductive amination followed by cyclization | researchgate.net |
| 2-Formamido-3-aminopyridine | Alkyl halides, Cesium carbonate | N-3 | Alkylation of formamido nitrogen followed by cyclization | researchgate.net |
| Imidazo[4,5-b]pyridine-4-oxide | Benzyl (B1604629) bromide or iodide, K2CO3, DMF | N-1/N-3 mixture | Steric approach control | |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Alkyl halides, K2CO3, TBAB, DMF | N-3 and N-4 mixture | Phase-transfer catalysis conditions | mdpi.comuctm.edu |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Ethyl 2-bromoacetate, K2CO3, TBAB, DMF | N-1, N-3, and N-4 mixture | Nature of the alkylating agent | mdpi.comresearchgate.net |
Chemical Reactivity and Functionalization of 1 Benzyl 1h Imidazo 4,5 B Pyridine
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) and Imidazole (B134444) Rings
The imidazo[4,5-b]pyridine core presents multiple sites for electrophilic attack, with reactivity being highly dependent on the reaction conditions and the electronic nature of the specific ring. The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution (EAS) unless harsh conditions are employed or activating groups are present. Conversely, the imidazole ring is typically electron-rich and more susceptible to electrophiles. However, the presence of the N-benzyl group can modulate this reactivity.
Studies on related imidazo[4,5-b]pyridin-2-one systems demonstrate that halogenation and nitration primarily occur on the pyridine portion of the scaffold. researchgate.netresearchgate.net
Halogenation : Chlorination and bromination of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one in acetic acid result in substitution at the C5 and C6 positions of the pyridine ring to yield 5,6-dihalo derivatives. researchgate.net Bromination of an existing 6-bromo or 6-chloro substituted core leads to the 5,6-dibromo or 5-bromo-6-chloro product, respectively, indicating that substitution occurs preferentially on the pyridine ring. researchgate.net
Nitration : The nitration of imidazo[4,5-b]pyridin-2-one derivatives also shows a preference for the pyridine ring. Depending on the conditions and existing substituents, nitration can yield 5-nitro or 5,6-dinitro products. researchgate.net In some cases, nitration can even lead to the replacement of a halogen atom at position 5. researchgate.net
In related systems like 2-(furan-2-yl)-1-methyl-1Н-imidazo[4,5-b]pyridine, electrophilic substitution can be directed to either the pyridine fragment or the appended furan (B31954) ring, depending on the reaction conditions. pleiades.online This further underscores that the pyridine ring, while deactivated, is a viable site for functionalization under the appropriate electrophilic pressure. For the 1-benzyl-1H-imidazo[4,5-b]pyridine, EAS is expected to favor positions C5 and C6 on the pyridine ring, as the imidazole C2 position is less reactive due to the adjacent N-benzyl group.
Nucleophilic Additions and Substitutions Involving the Imidazo[4,5-b]pyridine System
The imidazo[4,5-b]pyridine system possesses several sites susceptible to nucleophilic attack, most notably the nitrogen atoms of the heterocyclic core. The relative nucleophilicity of these atoms dictates the outcome of reactions such as alkylation and annelation.
Research has shown that the imidazole nitrogen atom is a more potent nucleophile than the pyridine nitrogen. In annelation reactions of 1-benzylimidazo[4,5-b]pyridine with electron-deficient cyanoacetylenic alcohols, the initial nucleophilic attack occurs exclusively from the imidazole nitrogen (N1), not the pyridine nitrogen (N4). arkat-usa.orgresearchgate.net This regioselectivity is driven by the higher basicity and nucleophilicity of the imidazole nitrogen compared to the pyridine nitrogen. arkat-usa.org
Alkylation reactions further illustrate this reactivity. The reaction of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various alkyl halides, including benzyl (B1604629) derivatives, under phase transfer catalysis conditions leads to a mixture of regioisomers resulting from alkylation at the N3 and N4 positions. mdpi.com This demonstrates that multiple nitrogen atoms within the fused ring system can act as nucleophiles, with the specific outcome influenced by the substrate and reaction conditions.
Furthermore, the synthesis of functionalized imidazo[4,5-b]pyridines often relies on the nucleophilic character of precursors. For instance, the reaction of 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles with malononitrile (B47326) proceeds via a nucleophilic attack of the malononitrile anion, ultimately leading to the formation of the fused pyridine ring. nih.govresearchgate.net
Derivatization Strategies of the Benzyl Moiety
The benzyl group attached to the N1 position of the imidazo[4,5-b]pyridine ring serves as a crucial handle for introducing structural diversity. While the heterocyclic core is often the primary focus of modification, derivatization of the N-benzyl moiety offers a powerful secondary strategy to fine-tune the molecule's physicochemical and pharmacological properties.
Modifications to the benzyl group are a known strategy for optimizing the biological activity of imidazo[4,5-b]pyridine-based compounds. For example, in the development of inhibitors against the Hepatitis C Virus (HCV), a variety of modifications to the benzyl group were explored to enhance potency and selectivity. semanticscholar.org
Standard synthetic methodologies can be applied to functionalize the benzyl group's aromatic ring or its benzylic position:
Electrophilic Aromatic Substitution : The phenyl ring of the benzyl group can undergo classic EAS reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. These reactions would typically yield para-substituted products, with some ortho-substitution, depending on the directing effects of the imidazopyridine core.
Benzylic Functionalization : The benzylic methylene (B1212753) (-CH₂-) bridge is susceptible to radical halogenation (e.g., using N-bromosuccinimide) to introduce a handle for subsequent nucleophilic substitution reactions.
These derivatization strategies allow for the systematic exploration of the steric and electronic requirements of biological targets, making the N-benzyl group a key element in the design of functional molecules.
Palladium-Catalyzed Cross-Coupling Reactions (beyond initial scaffold synthesis)
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the functionalization of the imidazo[4,5-b]pyridine scaffold, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These methods allow for the late-stage introduction of a wide array of substituents onto pre-formed heterocyclic cores, which is highly advantageous for creating chemical libraries for drug discovery. nih.gov
The primary strategies involve the coupling of a halo-imidazo[4,5-b]pyridine with a suitable coupling partner or, more recently, the direct C-H activation of the core itself.
Suzuki-Miyaura Coupling : This is a widely used reaction for forming C-C bonds. It typically involves the reaction of a bromo- or iodo-imidazo[4,5-b]pyridine with an aryl, heteroaryl, or alkyl boronic acid or its ester/trifluoroborate salt. publish.csiro.au Couplings have been successfully performed at various positions, including C2, C6, and C7. nih.govpublish.csiro.auresearchgate.netresearchgate.net Microwave-enhanced conditions, often with specialized catalysts like (A-taphos)₂PdCl₂, can accelerate these transformations and provide excellent yields with a broad range of boronic acids. nih.gov
Buchwald-Hartwig Amination : This reaction is used to form C-N bonds by coupling a halo-imidazopyridine with an amine. It has been employed to synthesize key mutagenic heterocyclic amines by first coupling a 2-halo-1-methyl-imidazo[4,5-b]pyridine with benzophenone (B1666685) imine, followed by hydrolysis. researchgate.net
Sonogashira Coupling : For the introduction of alkynyl groups, the Sonogashira reaction couples a halo-imidazopyridine with a terminal alkyne. Copper and amine-free conditions using catalysts like PdCl₂(PCy₃)₂ under microwave irradiation have been developed for this purpose. nih.gov
Direct C-H Arylation : More advanced methods circumvent the need for pre-halogenated substrates by directly functionalizing a C-H bond. Regioselective C2-arylation of N-protected imidazo[4,5-b]pyridines has been achieved using a palladium/copper co-catalytic system. rsc.org
The table below summarizes representative examples of palladium-catalyzed functionalizations of the imidazo[4,5-b]pyridine core.
| Reaction Type | Position | Coupling Partners | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | C2 | 2-Halo-imidazopyridine + Aryl/heteroaryl boronic acid | (A-taphos)₂PdCl₂, Microwave | Good-Excellent | nih.gov |
| Suzuki-Miyaura | C2 | 2-Halo-deazapurine + Potassium organotrifluoroborate | Pd₂(dba)₃, RuPhos, Cs₂CO₃ | High | publish.csiro.au |
| Buchwald-Hartwig | C2 | 2-Halo-1-methyl-imidazopyridine + Benzophenone imine | Pd(OAc)₂, BINAP, NaOBut | - | researchgate.net |
| Sonogashira | C2 | 2-Halo-3-alkyl-imidazopyridine + Terminal alkyne | PdCl₂(PCy₃)₂, TBAA, NMP, Microwave | 70-95% | nih.gov |
| Direct C-H Arylation | C2 | N-MEM-imidazopyridine + 4-Iodoanisole | Pd(OAc)₂, CuI, Cs₂CO₃ | Moderate | rsc.org |
Heterocyclic Ring Transformations and Rearrangements
Beyond simple substitutions, the this compound scaffold can participate in reactions that fundamentally alter its structure, leading to more complex, fused heterocyclic systems. These transformations often proceed through annelation, where a new ring is constructed onto the existing framework.
A prime example is the reaction of this compound with cyanoacetylenic tertiary α-alcohols. arkat-usa.org This reaction proceeds via an initial nucleophilic attack from the imidazole N1 atom onto the electron-deficient alkyne. arkat-usa.orgresearchgate.net This is followed by an intramolecular cyclization at the C2 position of the imidazole ring, resulting in a stereoselective annelation. arkat-usa.orgresearchgate.net The product is a novel tricyclic system, (Z)-3-cyanomethylene-1,3-oxazolo[3,2-a]imidazo[4,5-b]pyridine. arkat-usa.org This process demonstrates a powerful method for building molecular complexity from the relatively simple imidazopyridine core. The reaction proceeds reluctantly for the 1-benzyl derivative, affording the adduct in 18% yield, but is notable for its high regio- and stereoselectivity. arkat-usa.org
These annelation strategies are not limited to building onto the imidazole portion. Other work has focused on constructing the pyridine ring onto a pre-existing functionalized imidazole, such as the annelation of 4-amino-5-ethoxalylimidazole derivatives with active methylene compounds to form imidazo[4,5-b]pyridinones. rsc.orgrsc.org In one fascinating exception, the cyclization of a phenylacetyl derivative resulted in a seven-membered ring, forming an imidazo[4,5-b]azepinedione, showcasing an unexpected ring expansion rearrangement. rsc.org
Computational and Theoretical Investigations of 1 Benzyl 1h Imidazo 4,5 B Pyridine
Quantum Chemical Calculations (DFT) on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and reactivity of molecules. For imidazo[4,5-b]pyridine derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G(d,p), are employed to optimize molecular geometries and compute key electronic properties. mdpi.comnih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap (ΔE) between HOMO and LUMO is a significant descriptor of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small energy gap suggests higher reactivity. mdpi.com For instance, in a study on 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives, the calculated HOMO-LUMO energy gaps ranged from 0.105 to 0.177 atomic units. mdpi.com The HOMO was typically distributed over the phenyl-3H-imidazo[4,5-b]pyridine fragment, indicating this region as the primary site for electrophilic attack. mdpi.com
Other quantum chemical descriptors derived from DFT calculations, such as ionization potential, electronegativity, and global electrophilicity, provide further insights into the molecule's reactivity. mdpi.com The molecular electrostatic potential (MEP) map is another valuable tool that illustrates the charge distribution and identifies the electrophilic and nucleophilic sites within the molecule. uctm.edu For imidazo[4,5-b]pyridine derivatives, MEP maps can highlight the regions susceptible to electrophilic or nucleophilic attack, guiding the understanding of their interaction with biological targets.
| Descriptor | Significance |
| HOMO Energy | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap (ΔE) | Reflects molecular stability and reactivity; a smaller gap indicates higher reactivity. |
| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. |
| Electron Affinity (EA) | The energy released when an electron is added to a molecule. |
| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons. |
| Global Hardness (η) | A measure of resistance to change in electron distribution. |
| Global Softness (S) | The reciprocal of global hardness, indicating a higher tendency to react. |
| Electrophilicity Index (ω) | A measure of the global electrophilic nature of a molecule. |
Molecular Dynamics Simulations of 1-Benzyl-1H-Imidazo[4,5-b]pyridine and Analogs
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides valuable insights into the dynamic behavior of systems, such as conformational changes, interactions with solvent molecules, and binding to biological macromolecules.
For imidazo[4,5-b]pyridine derivatives, MD simulations can be employed to understand their behavior in different environments. For example, in the context of drug design, MD simulations can be used to study the stability of a ligand-protein complex obtained from molecular docking. These simulations can reveal how the ligand and protein adapt to each other's presence and can help in refining the binding mode. In a study of imidazo[4,5-c]pyridin-2-one derivatives as kinase inhibitors, scalable algorithms for MD simulations were mentioned as a tool to understand the dynamics of protein-ligand complexes. nih.gov
Another application of MD simulations for this class of compounds is in materials science. A study on a 6-bromo-2-(4-methoxyphenyl)-3-nonyl-3H-imidazo[4,5-b]pyridine derivative used MD simulations to investigate its adsorption behavior on a mild steel surface for corrosion inhibition. researchgate.net The simulations showed that the pyridine-based molecule could localize parallel to the iron atomic surface, indicating a strong interaction and effective surface coverage. researchgate.net Such studies are crucial for designing new and efficient corrosion inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
Several QSAR studies have been performed on imidazo[4,5-b]pyridine derivatives to understand the structural requirements for their biological activities. For instance, a 3D-QSAR study on sixty imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors was conducted using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov The developed models showed high predictive power, and the generated 3D contour maps helped in identifying the key structural features responsible for the inhibitory activity. nih.gov
In another study, QSAR models were developed to predict the anticancer potency of imidazo[4,5-b]pyridine derivatives using genetic algorithm-multiple linear regression (GA-MLR) and backpropagation artificial neural network (BP-ANN) methods. benthamdirect.com The optimized conformations of the compounds were obtained using DFT calculations, and a large number of molecular descriptors were calculated to build the QSAR models. benthamdirect.com Such studies are instrumental in the rational design of new derivatives with enhanced therapeutic potential. A QSAR analysis on imidazo[4,5-b]pyridine derivatives with potential tuberculostatic activity identified hydrophobicity as a decisive factor for their activity, leading to an equation that allows for the rational design of more active compounds. nih.gov
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is widely used in drug discovery to understand the binding mode of a potential drug molecule and to estimate its binding affinity.
The imidazo[4,5-b]pyridine scaffold has been the subject of numerous molecular docking studies to explore its potential as an inhibitor of various protein targets. For example, derivatives of [1H,3H]imidazo[4,5-b]pyridine were docked into the active site of lumazine (B192210) synthase from Mycobacterium tuberculosis to investigate their potential as antimicrobial agents. nih.gov The docking study revealed that hydrogen bonding, hydrophobic interactions, and van der Waals forces were responsible for stabilizing the enzyme-inhibitor complex. nih.gov
In another study, imidazo[4,5-b]pyridine derivatives were investigated as B-Raf kinase inhibitors. sci-hub.se X-ray analysis and molecular docking showed that the imidazo (B10784944) core forms crucial hydrogen bonds with the hinge region of the B-Raf kinase. sci-hub.se Similarly, docking studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors have helped in identifying key interactions within the ATP-binding pocket of the enzyme. nih.gov These studies provide a rational basis for the design of more potent and selective inhibitors.
| Target Protein | Therapeutic Area | Key Interactions Observed | Reference |
| Lumazine Synthase | Antimicrobial | Hydrogen bonding, hydrophobic interactions, van der Waals forces | nih.gov |
| Aurora A Kinase | Anticancer | Hydrogen bonding with the hinge region, hydrophobic interactions | nih.gov |
| B-Raf Kinase | Anticancer | Hydrogen bonding with Cys532 in the hinge region | sci-hub.se |
| Dihydrofolate Reductase (DHFR) | Antimicrobial | π-π stacking with Pro87, hydrogen bonding with Arg144 | mdpi.com |
Conformational Analysis and Tautomerism of Imidazo[4,5-b]pyridine Systems
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the orientation of the benzyl (B1604629) group relative to the imidazo[4,5-b]pyridine core is a key conformational feature that can influence its interaction with biological targets.
Tautomerism is another important aspect to consider for the imidazo[4,5-b]pyridine scaffold. Tautomers are isomers of a compound that readily interconvert, usually by the migration of a proton. The imidazo[4,5-b]pyridine system can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms of the imidazole (B134444) and pyridine (B92270) rings. mdpi.comnih.gov
DFT calculations have been used to study the relative stabilities of different tautomers of the imidazo[4,5-b]pyridine core. mdpi.com In a study on 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, the canonical structure was found to be the most stable tautomeric form. mdpi.com The relative energies of the different tautomers can be influenced by the solvent and the presence of substituents. Understanding the predominant tautomeric form is crucial as it can affect the molecule's physicochemical properties and its binding to a biological target. Spectroscopic techniques, such as UV and IR spectroscopy, combined with ionization constant measurements, have also been used to show that the tautomeric equilibrium of 2-amino- and 2-mercapto-derivatives of 3-methyl-3H-imidazo[4,5-b]pyridine is shifted towards the amino and thione forms, respectively. documentsdelivered.com
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal structure. By partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal, it provides a unique fingerprint of the intermolecular contacts.
This technique has been applied to several imidazo[4,5-b]pyridine derivatives to gain a deeper understanding of their crystal packing. nih.govuctm.edu The Hirshfeld surface is typically mapped with properties like dnorm, which highlights contacts shorter than the van der Waals radii in red, contacts longer than the van der Waals radii in blue, and contacts around the van der Waals separation in white.
The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For example, in a study of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing were from H···H (48.1%), H···Br/Br···H (15.0%), and H···O/O···H (12.8%) interactions. nih.gov Similarly, for other derivatives, H···H, H···C/C···H, and H···N/N···H contacts were found to be important. uctm.edu This detailed analysis of intermolecular interactions is valuable for understanding the solid-state properties of these compounds and can be relevant in fields like crystal engineering and materials science.
Preclinical Pharmacological and Mechanistic Studies of 1 Benzyl 1h Imidazo 4,5 B Pyridine Analogs
Target Identification and Validation for Imidazo[4,5-b]pyridine Derivatives
The diverse biological effects of imidazo[4,5-b]pyridine derivatives stem from their interaction with a variety of molecular targets. A significant body of research has focused on their role as kinase inhibitors. irb.hrnih.gov Notably, these compounds have been identified as potent inhibitors of Aurora kinases (A, B, and C), which are key regulators of mitosis and are often overexpressed in cancer. nih.govacs.org The discovery of imidazo[4,5-b]pyridine-based compounds as dual inhibitors of Aurora and FMS-like tyrosine kinase 3 (FLT3) has highlighted their potential in treating acute myeloid leukemia (AML). acs.orgacs.orgnih.gov
Beyond Aurora kinases, imidazo[4,5-b]pyridine derivatives have shown inhibitory activity against other kinases, including cyclin-dependent kinase 2 (CDK2), JAK1, and B-Raf. irb.hrnih.gov Some have also been identified as potent inhibitors of the TAM family of receptor tyrosine kinases (Tyro3, Axl, Mer). irb.hr The structural resemblance to purines also suggests that DNA and RNA are potential cellular targets for these compounds. irb.hr
Other identified targets include:
Phosphodiesterase 10A (PDE10A): Imidazo[4,5-b]pyridines have been developed as potent and selective inhibitors of PDE10A, an enzyme that regulates cyclic nucleotide signaling in the brain and is a target for neuropsychiatric disorders. nih.gov
GABAA receptors: Certain derivatives act as positive allosteric modulators of GABAA receptors, suggesting their potential in treating anxiety and other central nervous system disorders. irb.hrnih.gov
AT1 Angiotensin II Receptor: Imidazo[4,5-b]pyridine-based compounds have been investigated as antagonists of the AT1 receptor, a key component of the renin-angiotensin system involved in blood pressure regulation. mdpi.com
Methionyl-tRNA synthetase: This enzyme in Trypanosoma brucei, the causative agent of African trypanosomiasis, has been identified as a target for some imidazo[4,5-b]pyridine derivatives. nih.gov
Glutaminyl Cyclase (QC): In Porphyromonas gingivalis, a key pathogen in periodontitis, glutaminyl cyclase has been identified as a target, with imidazo[4,5-b]pyridine serving as aza-analogues of benzimidazole (B57391) inhibitors. mdpi.com
Enzymatic Inhibition Assays (e.g., Kinase, Phosphodiesterase Inhibition)
Enzymatic assays are crucial for quantifying the inhibitory potency of 1-benzyl-1H-imidazo[4,5-b]pyridine analogs against their identified targets.
Kinase Inhibition:
Biochemical assays are routinely used to determine the half-maximal inhibitory concentration (IC₅₀) values of these compounds against various kinases. For instance, a derivative, compound 28c , demonstrated high selectivity for Aurora-A over Aurora-B in biochemical assays, with IC₅₀ values of 0.067 μM and 12.71 μM, respectively. acs.org Another compound, 51 (CCT137690) , was identified as a potent inhibitor of Aurora-A, Aurora-B, and Aurora-C with IC₅₀ values of 0.015 ± 0.003 μM, 0.025 μM, and 0.019 μM, respectively. acs.org
Furthermore, the dual FLT3/Aurora kinase inhibitor 27e (CCT241736) , an imidazo[4,5-b]pyridine derivative, showed potent inhibition of Aurora-A (Kd = 7.5 nM), Aurora-B (Kd = 48 nM), and FLT3 kinase (Kd = 6.2 nM). acs.orgnih.gov It also inhibited FLT3 mutants, including FLT3-ITD (Kd = 38 nM) and FLT3(D835Y) (Kd = 14 nM). acs.orgnih.gov
Phosphodiesterase Inhibition:
Novel imidazo[4,5-b]pyridines have been discovered as potent inhibitors of PDE10A. nih.gov Systematic structure-activity relationship studies led to the identification of several compounds with IC₅₀ values in the low nanomolar range. For example, compounds 4, 7, 12b, 24a, and 24b exhibited PDE10A IC₅₀ values ranging from 0.8 to 6.7 nM. nih.gov
Cyclooxygenase (COX) Inhibition:
Some 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes. Compound 3f showed a 2-fold selectivity for COX-2, with IC₅₀ values of 9.2 μM and 21.8 μmol/L against COX-2 and COX-1, respectively. nih.gov
Table 1: Enzymatic Inhibition Data for Selected Imidazo[4,5-b]pyridine Analogs
| Compound | Target Enzyme | IC₅₀ / Kd | Reference |
| 28c | Aurora-A | 0.067 μM (IC₅₀) | acs.org |
| 28c | Aurora-B | 12.71 μM (IC₅₀) | acs.org |
| 51 (CCT137690) | Aurora-A | 0.015 ± 0.003 μM (IC₅₀) | acs.org |
| 51 (CCT137690) | Aurora-B | 0.025 μM (IC₅₀) | acs.org |
| 51 (CCT137690) | Aurora-C | 0.019 μM (IC₅₀) | acs.org |
| 27e (CCT241736) | Aurora-A | 7.5 nM (Kd) | acs.orgnih.gov |
| 27e (CCT241736) | Aurora-B | 48 nM (Kd) | acs.orgnih.gov |
| 27e (CCT241736) | FLT3 | 6.2 nM (Kd) | acs.orgnih.gov |
| 4 | PDE10A | 0.8 - 6.7 nM (IC₅₀ range) | nih.gov |
| 7 | PDE10A | 0.8 - 6.7 nM (IC₅₀ range) | nih.gov |
| 12b | PDE10A | 0.8 - 6.7 nM (IC₅₀ range) | nih.gov |
| 24a | PDE10A | 0.8 - 6.7 nM (IC₅₀ range) | nih.gov |
| 24b | PDE10A | 0.8 - 6.7 nM (IC₅₀ range) | nih.gov |
| 3f | COX-1 | 21.8 μmol/L (IC₅₀) | nih.gov |
| 3f | COX-2 | 9.2 μmol/L (IC₅₀) | nih.gov |
Cellular Assays for Investigating Molecular Pathways and Mechanisms of Action
Cellular assays are instrumental in understanding how this compound analogs affect cellular processes and signaling pathways, providing insights into their mechanism of action.
Antiproliferative Activity:
The antiproliferative effects of these compounds are frequently evaluated in various human cancer cell lines. For example, a novel series of tetracyclic imidazo[4,5-b]pyridine derivatives showed pronounced cytostatic effects, particularly on HCT116 and MCF-7 cancer cells, with some compounds exhibiting IC₅₀ values in the nanomolar range (0.3–0.9 μM). irb.hr Compound 28c inhibited the growth of HCT116 human colon carcinoma cells with a GI₅₀ value of 2.30 μM. acs.org Bromo-substituted imidazo[4,5-b]pyridines, such as compound 8 , have shown potent inhibition of proliferation across multiple cell lines. mdpi.com
Cell Cycle Analysis:
To investigate the mechanism of antiproliferative activity, cell cycle analysis is often performed. For instance, imidazo[4,5-b]pyridine-derived acrylonitriles were found to induce cell cycle arrest, and immunofluorescence staining confirmed that tubulin was a primary target. mdpi.com
Apoptosis Assays:
The ability of these compounds to induce programmed cell death (apoptosis) is another key area of investigation in cancer research.
Cellular Target Engagement:
Cellular assays are also used to confirm that the compounds are hitting their intended targets within the cell. For example, in Hela and HCT116 cells, compound 28c was shown to inhibit the autophosphorylation of Aurora-A at threonine 288 much more potently than it inhibited the phosphorylation of histone H3, a substrate of Aurora-B, demonstrating its selectivity in a cellular context. acs.org
Table 2: Cellular Activity of Selected Imidazo[4,5-b]pyridine Analogs
| Compound | Cell Line | Activity | Value | Reference |
| Regioisomers 6, 7, 9 | HCT116, MCF-7 | Antiproliferative (IC₅₀) | 0.3 – 0.9 µM | irb.hr |
| 28c | HCT116 | Antiproliferative (GI₅₀) | 2.30 μM | acs.org |
| 8 | Multiple cancer cell lines | Antiproliferative (IC₅₀) | 1.8–3.2 μM | mdpi.com |
| 10 | SW620 | Antiproliferative (IC₅₀) | 0.4 µM | mdpi.com |
| 14 | SW620 | Antiproliferative (IC₅₀) | 0.7 µM | mdpi.com |
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies for Mechanistic Insight
In vitro ADME studies are essential for predicting the pharmacokinetic properties of drug candidates and understanding how these properties might influence their mechanism of action in vivo.
Membrane Permeability:
Permeability studies, often conducted using Caco-2 cells, provide an indication of a compound's potential for oral absorption. Some imidazo[4,5-b]pyridine derivatives developed as AT1 receptor antagonists were found to have low membrane permeability, which correlated with low oral bioavailability. nih.govebi.ac.uk
Metabolic Stability:
The stability of compounds in the presence of liver microsomes (from mouse, human, etc.) is a key indicator of their metabolic fate. For example, the dual FLT3/Aurora kinase inhibitor 27e was found to be highly stable in both mouse and human liver microsomes. acs.org In contrast, a previously reported inhibitor, compound 6 , had low human liver microsomal stability. nih.gov
Excretion:
Studies on some AT1 receptor antagonists based on the imidazo[4,5-b]pyridine scaffold indicated that they are characterized by rapid excretion. nih.gov
These in vitro ADME properties are critical for guiding the optimization of lead compounds to achieve desirable pharmacokinetic profiles for in vivo efficacy.
Structure-Activity Relationship (SAR) Studies for Preclinical Potency and Selectivity
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, systematically exploring how chemical modifications to a lead compound influence its biological activity. oncodesign-services.com For this compound analogs, SAR studies have been crucial in optimizing potency and selectivity.
Substitution on the Imidazo[4,5-b]pyridine Core:
C7-Position: Derivatization at the C7 position of the imidazo[4,5-b]pyridine core has been a key strategy for achieving Aurora-A selectivity. Introduction of a benzylamino substituent (28a ) resulted in similar inhibition of Aurora-A and -B, whereas an N-phenylbenzamide derivative (28b ) was a significantly more potent inhibitor of Aurora-A. acs.org The introduction of a 1-benzylpiperazinyl motif at the 7-position led to a new class of potent Aurora kinase inhibitors. acs.org
C2-Position: The substituent at the C2 position has also been shown to be important. For example, a 1,3-dimethyl-1H-pyrazol-4-yl moiety has been identified as a preferred substituent for Aurora kinase inhibitors. nih.gov
Bromination: Substitution of the pyridine (B92270) nucleus with bromine has been shown to markedly increase the antiproliferative activity of tested imidazo[4,5-b]pyridines. mdpi.com
Modifications to the Benzyl (B1604629) Group:
Modification of the benzyl group at the N1 position of the pyrazole (B372694) moiety in 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives was found to influence the binding mode to Aurora-A. nih.gov
General SAR Observations:
The position of the nitrogen atom in the pyridine ring has a significant impact on the enhancement of antiproliferative activity. irb.hr
For PDE10A inhibitors, both the methoxy (B1213986) substituent and the imidazole (B134444) ring on the imidazo[4,5-b]pyridine core were found to be critical for binding affinity. nih.gov
In a series of antiplatelet agents based on a different scaffold but with a 1-benzyl group, conversion of this group to hydrogen significantly reduced activity, highlighting the importance of an aromatic ring at this position. nih.gov
Prodrug Strategies and Bioreversible Derivatives of this compound
Prodrug strategies involve the chemical modification of a drug to improve its physicochemical or pharmacokinetic properties, with the prodrug being converted to the active drug in vivo. nih.gov
For proton pump inhibitors that include the 1H-imidazo[4,5-b]pyridine moiety, such as tenatoprazole, prodrugs have been developed to enhance aqueous solubility, plasma stability, and bioavailability. google.com One approach involves attaching a sulfonyl group with at least one acidic moiety to the nitrogen at the 1-position of the 1H-imidazo[4,5-b]pyridine ring. google.com The substituents on this sulfonyl group can influence the rate of cleavage and thereby the bioavailability of the active drug. google.com
Another innovative approach with imidazo[4,5-b]pyridine derivatives has been the development of a polymerizing AT1 receptor ligand. nih.gov This ligand forms a thermoreversible polymer that releases the active compound in a temperature-dependent manner, suggesting a novel polymeric prodrug delivery system. nih.gov
These strategies demonstrate the potential to overcome limitations such as low membrane permeability and rapid excretion observed with some imidazo[4,5-b]pyridine derivatives. nih.gov
Advanced Analytical and Spectroscopic Characterization Techniques for Research on 1 Benzyl 1h Imidazo 4,5 B Pyridine
High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-benzyl-1H-imidazo[4,5-b]pyridine and its analogues. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide essential information about the chemical environment of individual atoms. mdpi.com However, for complex structures and the unambiguous assignment of regioisomers, which are common in the synthesis of substituted imidazo[4,5-b]pyridines, two-dimensional (2D) NMR techniques are critical. mdpi.comirb.hr
Alkylation of the imidazo[4,5-b]pyridine core, for instance with a benzyl (B1604629) group, can occur on different nitrogen atoms, leading to multiple regioisomers. researchgate.netnih.gov Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for distinguishing these isomers. NOESY detects through-space interactions between protons that are in close proximity. For N-benzylated imidazo[4,5-b]pyridines, a key NOESY correlation is observed between the benzylic protons (the -CH₂- group) and the protons on the pyridine (B92270) ring, allowing for the definitive assignment of the benzyl group's position. irb.hrresearchgate.netnih.gov
Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) experiments are invaluable. HMBC reveals long-range (2-3 bond) correlations between protons and carbons, helping to piece together the carbon skeleton and confirm the attachment points of substituents. nih.govbeilstein-journals.org HSQC correlates directly bonded proton and carbon atoms, simplifying the assignment of the carbon spectrum. The combined application of these 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals, which is crucial for confirming the stereochemistry and conformational details of the molecule. mdpi.com
| Proton (¹H) | Chemical Shift (δ ppm) | Carbon (¹³C) | Chemical Shift (δ ppm) |
| Phenyl H-2'', H-6'' | 7.36 (d) | CH₂ | 45.36 |
| Phenyl H-3'', H-5'' | 7.32 (t) | C-6 | 116.89 |
| Phenyl H-4'' | 7.24 (t) | C-7 | 117.05 |
| H-7 | 7.60 (s) | Phenyl C-4'' | 126.97 |
| NH (imidazole) | 11.38 (br s) | C-7a | 127.13 |
| CH₂ | 4.55 (d) | Phenyl C-3'', C-5'' | 127.25 |
| NH | 7.94 (br s) | Phenyl C-2'', C-6'' | 128.33 |
| C-5 | 137.50 | ||
| Phenyl C-1'' | 139.34 | ||
| C-3a | 155.88 | ||
| C-2 | 158.81 | ||
| Table 1: ¹H and ¹³C NMR spectral data for an amino-substituted imidazo[4,5-b]pyridine derivative, showcasing typical chemical shifts. Data sourced from a study on Maribavir analogues. mdpi.com |
Advanced Mass Spectrometry for Reaction Pathway Elucidation and Metabolite Identification
Advanced mass spectrometry (MS) techniques are indispensable for the analysis of this compound, offering high sensitivity and specificity for molecular weight determination, formula confirmation, and structural analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecular ions, often as protonated species [M+H]⁺. mdpi.comacs.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of elemental compositions. acs.org
Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating reaction pathways and identifying metabolites. In MS/MS experiments, a specific ion (a precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a fingerprint of the molecule's structure. mdpi.comresearchgate.net For instance, studies on the fragmentation of metal complexes of tetracyclic imidazo[4,5-b]pyridine derivatives have shed light on the coordination environment and the intrinsic stability of different parts of the molecule. mdpi.comresearchgate.net This information is crucial for understanding how these molecules might interact with metal ions in biological systems.
In drug discovery and development, identifying the metabolic fate of a compound is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite identification. nih.gov This technique allows for the separation of a drug and its metabolites from a complex biological matrix (like plasma or microsomes) followed by their structural characterization. acs.org By comparing the fragmentation patterns of the parent drug with those of its metabolites, researchers can identify metabolic hotspots on the molecule, such as sites of oxidation or conjugation, which is critical for optimizing metabolic stability. acs.orgnih.gov
X-ray Crystallography of this compound and its Co-crystals
X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a single crystal. This technique has been applied to numerous imidazo[4,5-b]pyridine derivatives, yielding valuable insights into their three-dimensional structure, conformation, and intermolecular interactions in the solid state. uctm.edunih.goviucr.org
The ability of the imidazo[4,5-b]pyridine scaffold to participate in specific intermolecular interactions, particularly hydrogen bonding via its pyridine nitrogen, makes it a candidate for co-crystal engineering. nih.gov Co-crystals are multicomponent crystalline solids where the components are held together by non-covalent interactions. By selecting appropriate co-formers, it is possible to modify the physicochemical properties of the parent compound, such as solubility and stability, without altering its covalent structure.
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 3-benzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | Triclinic | P-1 | Dihedral angle between fused ring and phenyl ring is 67.04°. Molecules form inversion dimers via N—H⋯O hydrogen bonds. | nih.gov |
| (R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide | Not specified | Not specified | X-ray co-crystal structure with AccC enzyme revealed key interactions in the ATP binding site. | uctm.edu |
| 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine | Monoclinic | P2₁/c | Dihedral angle between imidazopyridine and methoxyphenyl ring is 41.53°. C—H⋯N hydrogen bonds and π–π stacking are present. | iucr.org |
| 7-(1-benzyl-1H-pyrazol-4-yl)-imidazo[4,5-b]pyridine derivative | Not specified | Not specified | Co-crystal with Aurora-A kinase shows hinge binding and interaction of the benzyl group with the P-loop. | nih.gov |
| Table 2: Selected X-ray crystallographic data for various imidazo[4,5-b]pyridine derivatives. |
Chiral Separation Techniques for Enantiomeric Purity Assessment
While this compound itself is an achiral molecule, the introduction of a stereocenter into its structure, for example by substitution on the benzyl group or the imidazopyridine core, results in chiral derivatives. researchgate.netgoogle.com For such chiral compounds, the different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these enantiomers is of paramount importance in drug development and quality control. mdpi.com
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used technique for enantiomeric separation. mdpi.comacs.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of chiral compounds, including N-heterocycles. mdpi.com The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The enantiomeric excess (%ee) of a sample can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram. nih.gov
Capillary Electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency, rapid analysis times, and low sample consumption. mdpi.comnih.gov In chiral CE, a chiral selector is typically added to the background electrolyte. Cyclodextrins and their derivatives are the most common chiral selectors used in CE. mdpi.commdpi.comresearchgate.net The separation mechanism relies on the different mobilities of the diastereomeric complexes formed between the enantiomers and the cyclodextrin (B1172386) in the electric field. By optimizing parameters such as the type and concentration of the chiral selector and the pH of the buffer, baseline separation of enantiomers can be achieved. mdpi.comnih.gov Both chiral HPLC and CE are essential tools for assessing the enantiomeric purity of chiral imidazo[4,5-b]pyridine derivatives. researchgate.netmdpi.com
Applications of Imidazo 4,5 B Pyridine Scaffolds in Chemical Catalysis and Materials Science
1-Benzyl-1H-Imidazo[4,5-b]pyridine as a Ligand in Homogeneous and Heterogeneous Catalysis
The imidazo[4,5-b]pyridine core is a recognized scaffold for developing ligands for various catalytic transformations. While specific studies focusing exclusively on this compound as a ligand are not extensively detailed in the reviewed literature, the catalytic applications of its structural analogs provide significant insights into its potential. The nitrogen atoms in the heterocyclic system can act as coordination sites for transition metals, which are central to many catalytic cycles. researchgate.net
Derivatives of the isomeric imidazo[1,2-a]pyridine (B132010) have been successfully employed in catalysis. For instance, copper silicate (B1173343) has been used as an efficient and reusable heterogeneous catalyst for the synthesis of imidazo[1,2-a]pyridine derivatives. nanobioletters.com Palladium-catalyzed reactions, such as the Sonogashira cross-coupling, have been developed for the functionalization of 3-alkyl-2-haloimidazo[4,5-b]pyridines, demonstrating the scaffold's compatibility with important carbon-carbon bond-forming reactions. beilstein-journals.org In these reactions, a PdCl2(PCy3)2 catalyst was found to be highly effective under copper- and amine-free conditions. beilstein-journals.org
Furthermore, gold complexes containing an imidazolyl moiety have been synthesized and applied as bifunctional catalysts. researchgate.net These catalysts have proven effective in one-pot sequential condensation/annulation reactions for synthesizing pyridine (B92270) derivatives. researchgate.net The benzyl (B1604629) group on the this compound molecule can influence the steric and electronic properties of the ligand, potentially enhancing catalytic activity or selectivity in such systems.
Table 1: Examples of Catalytic Systems Utilizing Imidazopyridine Scaffolds
| Catalyst System | Reaction Type | Substrate Scope | Key Findings | Reference |
|---|---|---|---|---|
| PdCl2(PCy3)2 / Bu4NOAc | Sonogashira Cross-Coupling | 3-Alkyl-2-haloimidazo[4,5-b]pyridines, Alkynes | Efficient under copper- and amine-free conditions; iodo-substituted substrates react faster. | beilstein-journals.org |
| Au-complex with phosphine (B1218219) and imidazolyl moieties | Condensation/Annulation | --- | Bifunctional catalyst for one-pot synthesis of pyridine derivatives. | researchgate.net |
| Copper Silicate | Condensation/Cyclization | 2-aminopyridine, phenacyl bromides | Heterogeneous, efficient, and reusable catalyst for imidazo[1,2-a]pyridine synthesis. | nanobioletters.com |
| Cu(I)-bipyridine | Cyclization | --- | Metal-carbene complex catalyzed one-pot process for functionalized imidazo[1,2-a]pyridines. | beilstein-journals.org |
Incorporation of Imidazo[4,5-b]pyridine into Metal-Organic Frameworks (MOFs) or Coordination Polymers
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org The structural diversity and functionality of imidazopyridine derivatives make them attractive candidates for use as linkers in MOFs and coordination polymers. mdpi.com The nitrogen atoms of the imidazo[4,5-b]pyridine scaffold can coordinate with metal centers, while the rest of the molecule can be functionalized to control the dimensionality and porosity of the resulting framework.
While direct examples of this compound being used in MOFs are not prominent in the surveyed literature, related structures have been successfully incorporated. For example, d10-metal coordination polymers have been synthesized using di(pyridyl)imidazole derivatives and 4,4′-oxydibenzoic acid. rsc.org These studies show that the flexibility and angular nature of the imidazole-based ligands play a crucial role in determining the final structure, leading to diverse topologies, including interpenetrating frameworks. rsc.org
Similarly, the isomeric imidazo[1,5-a]pyridine (B1214698) has been used to assemble new Zn(II)-based coordination polymers, resulting in both one-dimensional chains and two-dimensional networks. mdpi.com The π-stacking interactions between the imidazopyridine moieties were found to be significant in the crystal packing of these polymers. mdpi.com The benzyl group in this compound could introduce additional π-stacking interactions, influencing the self-assembly and final architecture of such materials. The synthesis of these materials is often carried out under hydrothermal or solvothermal conditions. rsc.orgresearchgate.net
Table 2: Examples of MOFs and Coordination Polymers with Imidazole (B134444)/Imidazopyridine Ligands
| Compound Name/Formula | Metal Ion | Ligand(s) | Dimensionality/Topology | Key Features | Reference |
|---|---|---|---|---|---|
| [Zn(L1)(oba)] | Zn(II) | 2-(2-pyridyl)imidazole (L1), 4,4′-oxydibenzoic acid (H2oba) | 2D Supramolecular Sheet | Parallel chains linked by hydrogen bonding and π-π stacking. | rsc.org |
| [Cd(L1)(oba)] | Cd(II) | 2-(2-pyridyl)imidazole (L1), 4,4′-oxydibenzoic acid (H2oba) | 3D Supramolecular Net | Parallel sheets linked by weak interactions. | rsc.org |
| [Zn2(L2)(oba)2]·8H2O | Zn(II) | 1,4-bis[2-(2-pyridyl)imidazol-1-yl]butane (L2), H2oba | 3D (10,3)-b net | Eight-fold interpenetrating framework. | rsc.org |
| Zn(II)-fum polymer | Zn(II) | 3-(4-pyridyl)-7-(4-carboxyphenyl)-imidazo[1,5-a]pyridine (L), Fumaric acid | 1D Chain | Strong π-π interactions between ligands of different chains. | mdpi.com |
Photophysical Properties and Potential in Optoelectronic Applications
Imidazopyridine derivatives are a class of fluorophores with tunable optical properties, making them promising for applications in optoelectronics, such as organic light-emitting diodes (OLEDs), and as fluorescent probes. mdpi.comtandfonline.com The core structure exhibits significant fluorescence, often with large Stokes shifts and high quantum yields. mdpi.com
Research into the photophysical properties of imidazo[4,5-b]pyridine derivatives has shown that their spectral responses are significantly influenced by solvent polarity and the electronic nature of substituents. researchgate.net A study investigating the influence of different electron-withdrawing groups on the two-photon absorption of imidazo[4,5-b]pyridine derivatives revealed that attaching two such groups could lead to two-photon absorption cross-sections of about 160 GM. researchgate.net This highlights the potential for tuning the nonlinear optical properties of the scaffold. The benzyl group in this compound, being an electron-donating group, would be expected to modulate the electronic structure and thus the photophysical properties, such as absorption and emission wavelengths.
The general class of imidazo[4,5-b]pyridines has been studied for the development of emissive materials for OLEDs. mdpi.com Their structural flexibility allows for the fine-tuning of emission colors. mdpi.com For instance, imidazo[1,5-a]pyridine-benzilimidazole conjugates have been developed as greenish-yellow fluorophores for applications in white light-emitting diodes. rsc.org The bipolar nature of the imidazole ring, with both electron-rich and electron-deficient nitrogen atoms, can facilitate intramolecular charge transfer (ICT), which is a key process in many fluorescent materials. rsc.org
Table 3: Photophysical Data for Selected Imidazopyridine Derivatives
| Compound/Scaffold | Property | Value/Observation | Application | Reference |
|---|---|---|---|---|
| Imidazo[4,5-b]pyridine derivatives with electron-withdrawing groups | Two-Photon Absorption Cross-Section | ~160 GM | Nonlinear Optics, Fluorescent Probes | researchgate.net |
| Imidazo[1,5-a]pyridine derivatives | Emission Range | 430–520 nm | Downshifting, Optoelectronic Devices | mdpi.com |
| Imidazo[1,5-a]pyridine derivatives | Quantum Yield | 5% to 60% | Downshifting, Optoelectronic Devices | mdpi.com |
| Ruthenium complexes with 1-aryl-3-benzyl-1H-imidazo[4,5-f] Current time information in Bangalore, IN.acs.orgphenanthrolinium ligands | Luminescence Quantum Yield | Lowered upon N,N'-disubstitution | Photosensitizers | bohrium.com |
| Imidazo[1,5-a]pyridine–benzilimidazole conjugates | Emission | Greenish-yellow | White Light-Emitting Diodes (WLEDs) | rsc.org |
Emerging Research Areas and Future Directions for 1 Benzyl 1h Imidazo 4,5 B Pyridine Research
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the study of imidazo[4,5-b]pyridine derivatives is no exception. These computational tools are being employed to accelerate the design of new compounds and predict their biological activities, saving significant time and resources.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key area where AI and ML are making a substantial impact. researchgate.net QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. researchgate.net For imidazo[4,5-b]pyridine derivatives, researchers have utilized various machine learning algorithms, such as multiple linear regression (MLR), genetic algorithms (GA), and artificial neural networks (ANN), to build predictive QSAR models. researchgate.netresearchgate.net These models can predict the anticancer potency of new derivatives with a high degree of accuracy, guiding the synthesis of more effective drug candidates. researchgate.netresearchgate.netnih.gov For instance, a study used an adjusted adaptive LASSO approach to develop a QSAR model for predicting the anti-cancer potency of imidazo[4,5-b]pyridine derivatives, demonstrating the potential of these methods in handling high-dimensional data. nih.gov
Deep learning, a subset of machine learning, has also shown promise in predicting the toxicity and activity of various compounds. nih.gov While the high computational cost can be a drawback, algorithms are being developed to reduce processing time. researchgate.net These advanced computational approaches allow for the screening of vast virtual libraries of compounds, identifying promising candidates for further investigation. nih.gov
Novel Preclinical Therapeutic Applications Based on Elucidated Molecular Mechanisms
Research into 1-benzyl-1H-imidazo[4,5-b]pyridine and its analogs has unveiled a variety of potential therapeutic applications, driven by a deeper understanding of their molecular mechanisms of action. These compounds have shown promise in several key areas of disease treatment.
Anticancer Activity: A significant body of research has focused on the anticancer properties of imidazo[4,5-b]pyridine derivatives. irb.hrnih.gov These compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer. irb.hrnih.gov For example, derivatives of this scaffold have been shown to inhibit Aurora kinases, which are key regulators of mitosis, and FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia. nih.govacs.org The introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at the C7 position of the imidazo[4,5-b]pyridine scaffold has yielded compounds with inhibitory activity against a range of kinases. nih.gov Furthermore, some derivatives have demonstrated potent inhibitory activity against cyclin-dependent kinase 9 (CDK9), a key regulator of transcription, with IC50 values in the sub-micromolar range. nih.gov
Neuropathic Pain: Recent studies have identified imidazo[4,5-b]pyridine derivatives as potent and selective inhibitors of the bromodomain and extra-terminal (BET) proteins. nih.gov These proteins are involved in the regulation of gene expression, and their inhibition has been shown to reduce neuroinflammation and excitability. In animal models of neuropathic pain, a potent BET inhibitor from this class of compounds significantly alleviated mechanical hypersensitivity by reducing the expression of pro-inflammatory cytokines. nih.gov
Antimicrobial and Other Activities: The imidazo[4,5-b]pyridine scaffold has also been explored for its antimicrobial properties. researchgate.netmdpi.com Some derivatives have shown fungicidal activity against agricultural pathogens like Puccinia polysora. researchgate.net Additionally, these compounds have been investigated for their potential as antiviral agents, phosphodiesterase 10A (PDE10A) inhibitors for the treatment of schizophrenia, and as GABAA receptor positive allosteric modulators. irb.hrnih.gov
The following table summarizes some of the preclinical therapeutic applications of imidazo[4,5-b]pyridine derivatives:
| Therapeutic Area | Molecular Target | Observed Effect |
| Cancer | Aurora Kinases, FLT3, CDK9 | Inhibition of cancer cell growth |
| Neuropathic Pain | BET Proteins | Alleviation of mechanical hypersensitivity |
| Fungal Infections | Not specified | Fungicidal activity |
| Schizophrenia | PDE10A | Inhibition of PDE10A |
Advanced Green Chemistry Principles in Future Synthetic Routes and Process Development
The synthesis of this compound and its derivatives is an area where the principles of green chemistry are increasingly being applied. Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances.
Traditional methods for synthesizing imidazo[4,5-b]pyridines often involve harsh reaction conditions, toxic reagents, and multiple steps, leading to significant waste. jscimedcentral.com To address these issues, researchers are developing more environmentally friendly synthetic routes. One approach involves the use of greener solvents, such as water-isopropanol mixtures, which are less toxic and more sustainable than many organic solvents. researchgate.net Microwave-assisted synthesis has also emerged as a valuable green chemistry technique, often leading to shorter reaction times, higher yields, and reduced energy consumption. ijpsonline.com
Catalysis plays a crucial role in green synthesis. The use of efficient and recyclable catalysts can significantly improve the sustainability of chemical processes. For example, zinc triflate has been used as a catalyst for the synthesis of 2-substituted-1H-imidazo[4,5-c]pyridine derivatives in methanol, offering a milder and more efficient alternative to traditional methods. jscimedcentral.com Photocatalytic reactions are another promising green approach, allowing for the formation of complex molecules under mild conditions with light as the energy source. researchgate.net
Collaborative Research Initiatives and Open Science Approaches in Imidazo[4,5-b]pyridine Chemistry
The complexity of drug discovery and development necessitates a collaborative approach. Open science initiatives and pre-competitive collaborations are becoming increasingly important in the field of imidazo[4,5-b]pyridine chemistry, enabling researchers to share knowledge, resources, and expertise to accelerate progress.
One example of a successful collaborative effort is the use of virtual screening across multiple proprietary pharmaceutical company libraries to identify new hit compounds. nih.govscispace.com In one such initiative focused on visceral leishmaniasis, in silico probing of several large compound collections allowed for the rapid expansion of a hit chemotype, leading to compounds with improved antiparasitic activity. nih.gov This type of collaboration allows for the exploration of a much larger chemical space than would be possible for a single research group.
The sharing of data and research findings through open access publications and databases is another key aspect of open science. scielo.br This allows researchers to build upon previous work, avoid duplication of effort, and foster a more transparent and efficient research ecosystem. As the field of imidazo[4,5-b]pyridine chemistry continues to evolve, collaborative research and open science will be crucial for translating basic research findings into new therapeutic interventions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 1-benzyl-1H-imidazo[4,5-b]pyridine derivatives?
- Methodological Answer : Multicomponent reactions (MCRs) are efficient for synthesizing imidazo[4,5-b]pyridine derivatives. For example, 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole can react with malononitrile and aromatic aldehydes in a one-pot procedure to yield structurally complex derivatives . Phase transfer catalysis (PTC) is another method, using benzaldehyde and 5-bromopyridine-2,3-diamine in dimethylformamide (DMF) with p-toluenesulfonic acid to achieve regioselective bromination and functionalization .
Q. How are imidazo[4,5-b]pyridine derivatives characterized structurally?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR for confirming substitution patterns and regiochemistry.
- Mass Spectrometry (TOF-MS) : For molecular weight validation and fragmentation analysis.
- Infrared (IR) Spectroscopy : To identify functional groups like nitriles or amines.
- X-ray Crystallography : Resolves ambiguities in regioselectivity, as demonstrated in studies of fused heterocycles .
Q. What in vitro assays are used to screen for antiproliferative activity of these compounds?
- Methodological Answer : Standard protocols involve:
- Cell Viability Assays : MTT or SRB assays on human cancer cell lines (e.g., MCF-7, HeLa).
- Selectivity Testing : Comparative analysis on normal cell lines (e.g., HEK293) to assess therapeutic index.
- Dose-Response Curves : IC₅₀ values calculated for potency evaluation .
Advanced Research Questions
Q. How can computational chemistry elucidate the mechanism of biological activity in imidazo[4,5-b]pyridine derivatives?
- Methodological Answer :
- Molecular Docking : Predict binding affinities to targets like DNA topoisomerase II or kinases.
- Density Functional Theory (DFT) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant activity (DPPH/ABTS assays) .
- Molecular Dynamics (MD) Simulations : Study interactions with lipid bilayers or protein pockets over time .
Q. What strategies address contradictions in structure-activity relationship (SAR) studies for imidazo[4,5-b]pyridines?
- Methodological Answer :
- Systematic Substitution : Vary substituents (e.g., electron-withdrawing groups at C7) to isolate effects on activity.
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., N-glucuronides) that may explain discrepancies between in vitro and in vivo results .
- Cross-Validation : Compare data from orthogonal assays (e.g., FRAP for redox activity vs. electrochemical measurements) .
Q. How can spectroscopic properties be leveraged for pH sensing applications?
- Methodological Answer :
- Fluorescence Titration : Monitor emission shifts in buffered solutions (pH 2–12) to identify pH-sensitive derivatives.
- Solvatochromism Studies : Evaluate solvent polarity effects on absorption/emission maxima (e.g., ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl)butanoate) .
- Time-Resolved Spectroscopy : Assess stability of excited states under varying pH conditions .
Critical Analysis of Contradictory Evidence
- Synthetic Yields : reports yields >70% for MCRs, while shows 65–78% for PTC. This variation arises from differing steric/electronic effects of substituents.
- Antioxidant vs. Pro-Oxidant Effects : Some derivatives show antioxidant activity in DPPH assays but pro-oxidant behavior in FRAP due to pH-dependent redox cycling .
Key Research Gaps
- Limited in vivo pharmacokinetic data for 1-benzyl-substituted derivatives.
- Mechanistic studies on epigenetic modulation (e.g., histone deacetylase inhibition) remain unexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
